REACTION_CXSMILES
|
[CH3:1]C1C=C(C=CC=1[N+]([O-])=O)N.[CH3:12][C:13]1[C:21]([N+:22]([O-:24])=[O:23])=[CH:20][CH:19]=[C:18]2[C:14]=1[C:15](=[O:26])[C:16](=[O:25])[NH:17]2.[CH:27]1[C:32]([NH:33][NH2:34])=[CH:31][CH:30]=[C:29]([S:35]([NH2:38])(=[O:37])=[O:36])[CH:28]=1.Cl>>[CH3:12][C:13]1[C:21]([N+:22]([O-:24])=[O:23])=[CH:20][CH:19]=[C:18]2[C:14]=1[C:15](=[O:26])[C:16](=[O:25])[NH:17]2.[CH3:1][NH:38][S:35]([C:29]1[CH:28]=[CH:27][C:32]([NH:33][N:34]=[C:15]2[C:14]3[C:18](=[CH:19][CH:20]=[C:21]([N+:22]([O-:24])=[O:23])[C:13]=3[CH3:12])[NH:17][C:16]2=[O:25])=[CH:31][CH:30]=1)(=[O:36])=[O:37] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(N)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C2C(C(NC2=CC=C1[N+](=O)[O-])=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1NN)S(=O)(=O)N.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C(C(NC2=CC=C1[N+](=O)[O-])=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CNS(=O)(=O)C1=CC=C(C=C1)NN=C1C(NC2=CC=C(C(=C12)C)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |